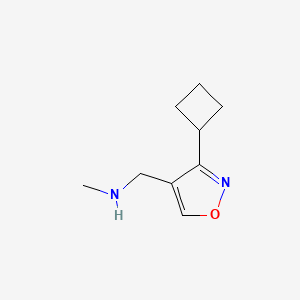![molecular formula C6H9ClO4S B2717929 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride CAS No. 2580238-62-4](/img/structure/B2717929.png)
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride is a chemical compound with the CAS Number: 2580238-62-4 . It has a molecular weight of 212.65 .
Molecular Structure Analysis
The InChI code for 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride is 1S/C6H9ClO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2 . This code provides a unique identifier for the molecular structure of this compound.Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Processes
Spiro compounds, such as 1,8-dioxo-octahydroxanthenes, have been efficiently synthesized using heterogeneous catalysts like silica-supported sodium hydrogen sulfate or silica chloride, showcasing the compound's role in facilitating simple and high-yield production processes (Das et al., 2007).
Novel Protecting and Activating Groups
The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride serves as a versatile sulfonating agent for amines, indicating the potential of spirocyclopropane derivatives to act as effective protecting and activating groups in amine synthesis, enhancing yields and facilitating alkylations under new conditions (Sakamoto et al., 2006).
Corrosion Inhibition
Certain spirocyclopropane derivatives have demonstrated effective corrosion inhibition properties for mild steel in acidic solutions, with studies highlighting their potential in green and environmentally friendly corrosion protection methods (Chafiq et al., 2020).
Consecutive Reactions for Compound Synthesis
Research has shown that spiroketals can be synthesized through efficient systems involving consecutive reactions, underlining the utility of spiro derivatives in the direct synthesis of complex organic molecules, such as chalcogran, a beetle pheromone (Sridharan et al., 2011).
Nanotechnology and Material Science
Spiro derivatives have also been explored in nanotechnology and material science, with the synthesis of novel compounds characterized by advanced methods and their subsequent evaluation in biological activities, showcasing the intersection of organic chemistry with biomedical and material science applications (Yuan et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIVRUVLGHGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2717847.png)
![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)
![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)

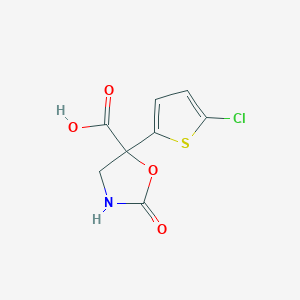
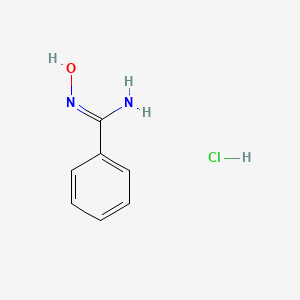
![2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2717858.png)

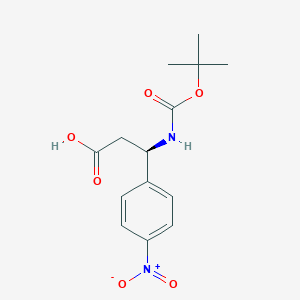
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2717864.png)
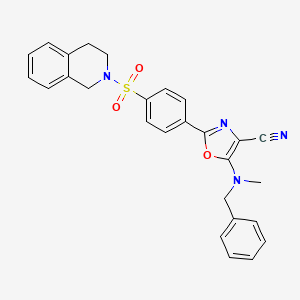
![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2717868.png)
